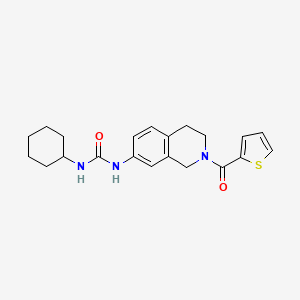
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which contains a cyclohexyl group, a thiophene-2-carbonyl group, and a tetrahydroisoquinolin-7-yl group. Urea derivatives are known for their wide range of biological activities, including anticancer effects . The presence of the thiophene and tetrahydroisoquinoline moieties could also contribute to its biological activity.
Chemical Reactions Analysis
As a urea derivative, this compound could undergo reactions typical of ureas, such as hydrolysis under acidic or alkaline conditions. The thiophene and tetrahydroisoquinoline rings could also participate in various reactions depending on the conditions .科学的研究の応用
Synthesis and Reactivity
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives
- The study by Elkholy and Morsy (2006) explores the synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, which share structural similarities with the mentioned compound through the condensation of cyclohexanone with other compounds. This process highlights the reactivity of certain functional groups that are pivotal in synthesizing complex organic compounds like "1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea" (Elkholy & Morsy, 2006).
Development of Acetylcholinesterase Inhibitors
- Research by Vidaluc et al. (1995) on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity suggests pathways for creating compounds that could influence biochemical pathways. This methodology may be relevant for synthesizing and studying compounds with similar backbones (Vidaluc et al., 1995).
Chiral Sulfinamidourea and Brønsted Acid-Catalyzed Synthesis
- The work by Xu, Zhang, and Jacobsen (2014) on chiral sulfinamidourea and strong Brønsted acid-cocatalyzed enantioselective Povarov reaction showcases a synthetic approach that could be applied to the enantioselective synthesis of compounds with similar structures, offering insights into the asymmetric synthesis of complex organic molecules (Xu, Zhang, & Jacobsen, 2014).
Advanced Material and Catalysis Research
Iridium-Catalyzed C-C Coupling via Transfer Hydrogenation
- Bower, Patman, and Krische (2008) describe an iridium-catalyzed C-C coupling via transfer hydrogenation that could be relevant for modifying or synthesizing compounds structurally related to "this compound." This research underlines the importance of catalysis in creating complex organic molecules and could offer a method for introducing or modifying functional groups in similar compounds (Bower, Patman, & Krische, 2008).
Homoleptic Cyclometalated Iridium Complexes
- Tsuboyama et al. (2003) conducted phosphorescence studies on homoleptic cyclometalated iridium(III) complexes, potentially offering a pathway to understand the photophysical properties of similar organic molecules. This research could inspire studies on the luminescence properties of related compounds for applications in organic light-emitting diodes (OLEDs) or as photophysical probes (Tsuboyama et al., 2003).
将来の方向性
特性
IUPAC Name |
1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJDYTWHFIZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

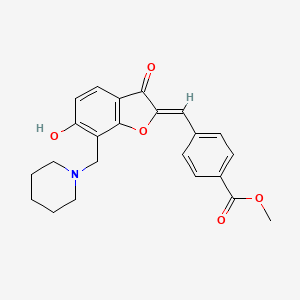
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
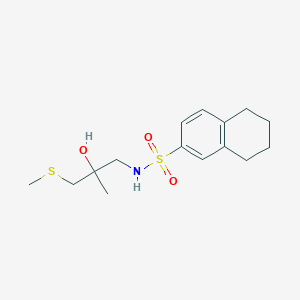
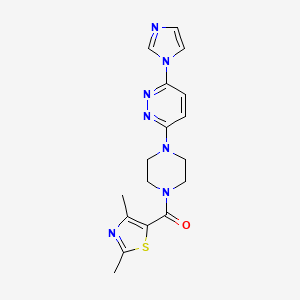
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
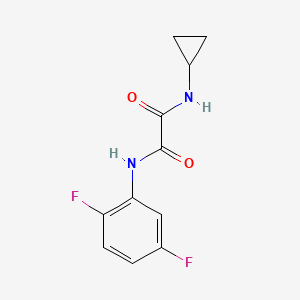
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
